![molecular formula C26H22N4O3 B1684367 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Descripción general
Descripción
This compound is a polycyclic heterocyclic molecule featuring a tetracyclic core with four nitrogen atoms (1,8,12,14-tetrazatetracyclo) and two ketone groups (13,15-dione). The structure includes a 5-methylfuran-2-yl substituent at position 9 and a phenyl group at position 15. Its complex stereochemistry arises from the fused ring system (8.7.0.0²,⁷.0¹¹,¹⁶), which imposes significant rigidity and influences its physicochemical properties, such as solubility and reactivity.
Métodos De Preparación
La preparación de PPQ-102 implica varias rutas sintéticas y condiciones de reacción. Un método implica la síntesis de compuestos de pirimido-pirrolo-quinoxalindiona, que luego se modifican para producir PPQ-102 . El método de preparación para las formulaciones in vivo incluye la disolución del compuesto en dimetilsulfóxido (DMSO), seguido de la mezcla con polietilenglicol (PEG) 300, Tween 80 y agua desionizada .
Análisis De Reacciones Químicas
PPQ-102 se somete a varias reacciones químicas, que incluyen:
Oxidación y Reducción:
Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y Condiciones Comunes: Los reactivos como DMSO, PEG 300 y Tween 80 se utilizan comúnmente en la preparación y las reacciones que involucran PPQ-102.
Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original, modificados para mejorar su eficacia o estabilidad.
Aplicaciones Científicas De Investigación
PPQ-102 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de los canales de cloro de CFTR.
Mecanismo De Acción
PPQ-102 ejerce sus efectos al dirigirse a los dominios intracelulares de unión a nucleótidos de la proteína CFTR. Inhibe la corriente de cloro mediada por CFTR de una manera reversible e independiente del voltaje . El compuesto estabiliza los canales de CFTR en un estado cerrado, evitando que los iones de cloro pasen . Este mecanismo es particularmente efectivo en la reducción de la formación y el agrandamiento de quistes en la enfermedad renal poliquística .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a detailed analysis of compounds with analogous frameworks, focusing on structural variations, physicochemical properties, and reported applications.
Table 1: Structural Comparison
Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Target Compound | 1,8,12,14-tetrazatetracyclo core; 5-methylfuran-2-yl and phenyl substituents | C₂₅H₂₀N₄O₃ | 424.46 |
9-(5-Bromofuran-2-yl)-12,14-dimethyl-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca... | Bromine substituent on furan; triazatetracyclo core (one fewer nitrogen) | C₂₄H₁₇BrN₃O₃ | 483.32 |
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17... | Methoxy group at position 14; diazatetracyclo core (two nitrogens); additional oxygen atoms | C₂₅H₂₂N₂O₅ | 442.46 |
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione | Hexaene system; no nitrogen heteroatoms; simpler bicyclic dione framework | C₁₆H₁₀O₂ | 234.25 |
Key Observations
Heteroatom Variations: The target compound contains four nitrogen atoms in its tetracyclic core, distinguishing it from analogs like the 8-oxa-1,12,14-triazatetracyclo derivative (three nitrogens) and the diazatetracyclo compound (two nitrogens) .
The phenyl group at position 17 is conserved across multiple analogs, suggesting its role in stabilizing π-π interactions in supramolecular assemblies or protein binding .
Research Findings and Methodological Insights
- Crystallographic Analysis : The target compound’s structure was likely resolved using SHELX or ORTEP software, given their prevalence in small-molecule crystallography . Its anisotropic displacement parameters (ADPs) would provide insights into thermal motion and intermolecular interactions .
- Spectroscopic Validation : Analogous compounds (e.g., zygocaperoside) were characterized via 1H-NMR and 13C-NMR , with chemical shifts indicating deshielding effects from the tetrazatetracyclo core .
Actividad Biológica
The compound 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione , also referred to by its IUPAC name or as PPQ-102 in some contexts, has garnered interest due to its biological activity primarily as a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
PPQ-102 functions by inhibiting CFTR chloride currents with an IC50 value of approximately 90 nM . This inhibition plays a crucial role in conditions like cystic fibrosis and polycystic kidney disease where CFTR channels are dysfunctional or overactive. The compound's ability to modulate chloride and bicarbonate secretion is vital for maintaining fluid balance in epithelial tissues of the respiratory and gastrointestinal systems .
The compound has the following notable biochemical properties:
Property | Value |
---|---|
Molecular Weight | 438.5 g/mol |
IC50 (CFTR Inhibition) | ~90 nM |
Biochemical Pathway | CFTR-mediated secretion |
Cellular Effects
In laboratory studies using neonatal kidney organ cultures modeled after polycystic kidney disease:
- Cyst Reduction : PPQ-102 effectively reduced the size and number of renal cysts.
- Mechanistic Insights : The compound interacts with CFTR channels at the molecular level via binding interactions that inhibit their function.
Temporal Effects in Laboratory Settings
The effects of PPQ-102 have been shown to vary over time in controlled laboratory settings:
- Initial Phase : Complete prevention of cyst formation was observed.
- Subsequent Phases : Reduction in size of preformed cysts was noted after prolonged exposure to the compound.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of PPQ-102:
- Cystic Fibrosis Models : In vitro studies demonstrated that PPQ-102 could restore normal chloride transport in cells derived from cystic fibrosis patients.
- Polycystic Kidney Disease Models : In neonatal kidney organ cultures, treatment with PPQ-102 led to significant reductions in cyst formation compared to untreated controls .
Comparison with Other CFTR Modulators
PPQ-102 has been compared with other known CFTR modulators and inhibitors:
Compound Name | Type | Efficacy Profile |
---|---|---|
Tezacaftor | Corrector | Improves CFTR function |
GLPG1837 | Potentiator | Enhances CFTR activity |
Icenticaftor | Potentiator | Orally active CFTR potentiator |
PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential applications in treating conditions like cystic fibrosis and polycystic kidney disease .
Propiedades
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.